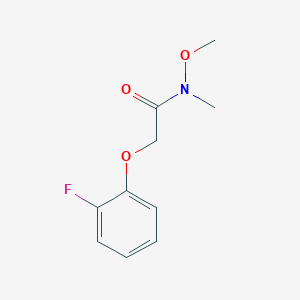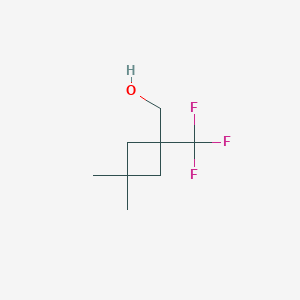
(3,3-Dimethyl-1-(trifluoromethyl)cyclobutyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,3-Dimethyl-1-(trifluoromethyl)cyclobutyl)methanol is an organic compound with the molecular formula C8H13F3O It is characterized by a cyclobutyl ring substituted with a trifluoromethyl group and a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethyl-1-(trifluoromethyl)cyclobutyl)methanol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,3-dimethyl-1-bromo-1-(trifluoromethyl)cyclobutane with a suitable nucleophile, followed by hydrolysis, can yield the desired compound. The reaction conditions typically involve the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the compound efficiently.
化学反応の分析
Types of Reactions
(3,3-Dimethyl-1-(trifluoromethyl)cyclobutyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to yield the corresponding cyclobutylmethane derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable bases.
Major Products
The major products formed from these reactions include the corresponding aldehydes, carboxylic acids, cyclobutylmethane derivatives, and substituted cyclobutyl compounds.
科学的研究の応用
(3,3-Dimethyl-1-(trifluoromethyl)cyclobutyl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (3,3-Dimethyl-1-(trifluoromethyl)cyclobutyl)methanol involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the hydroxymethyl group can participate in hydrogen bonding and other interactions. These features contribute to the compound’s biological activity and potential therapeutic effects.
類似化合物との比較
Similar Compounds
- (3,3-Dimethyl-1-(trifluoromethyl)cyclobutyl)methanamine
- (3,3-Difluoro-1-(trifluoromethyl)cyclobutyl)methanol
Uniqueness
(3,3-Dimethyl-1-(trifluoromethyl)cyclobutyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a trifluoromethyl group and a hydroxymethyl group on the cyclobutyl ring makes it a versatile compound for various applications.
特性
IUPAC Name |
[3,3-dimethyl-1-(trifluoromethyl)cyclobutyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3O/c1-6(2)3-7(4-6,5-12)8(9,10)11/h12H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHXPEZVYJBYML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(CO)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
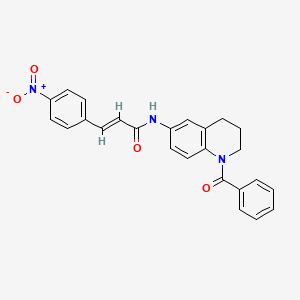
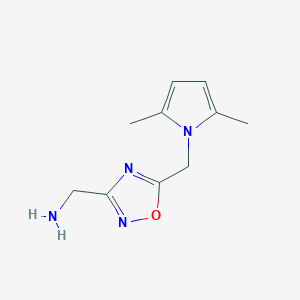

![1-(2,4-Dihydroxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B14870311.png)
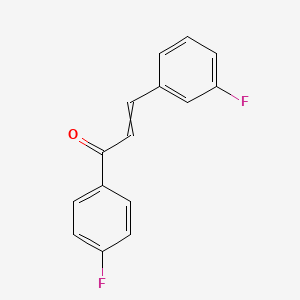
![4-(1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2,6-dimethylmorpholine](/img/structure/B14870330.png)
![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B14870343.png)
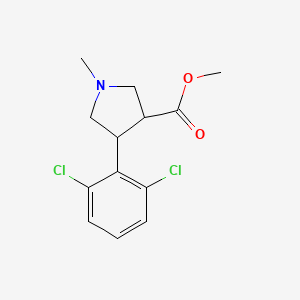
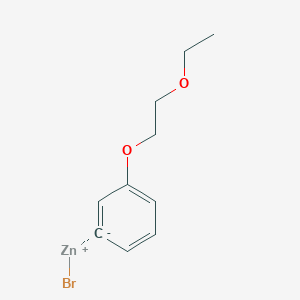
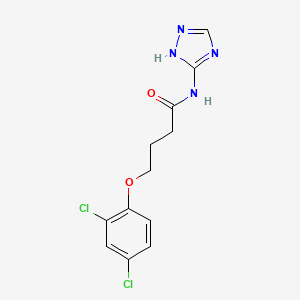
![2,2'-(ethane-1,2-diyldiimino)bis[2-(methylsulfanyl)-6-propyl-2,3-dihydropyrimidin-4(1H)-one]](/img/structure/B14870370.png)
![(3aR,4S,6E,10E,11aR)-4-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B14870379.png)
